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For Researchers, Scientists, and Drug Development Professionals

Introduction
Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in

the scientific community for its potent inhibitory effects on Transforming Growth Factor-beta 1

(TGF-β1). As a key mediator of fibrosis and a contributor to cancer progression, TGF-β1

represents a critical target for therapeutic intervention. Disitertide's ability to modulate the

TGF-β1 signaling pathway, as well as its influence on the PI3K/Akt pathway, positions it as a

promising candidate for the treatment of various fibrotic diseases and cancers. This technical

guide provides an in-depth overview of the chemical structure, physicochemical properties, and

biological activities of Disitertide, supported by available experimental data and

methodologies.

Chemical Structure and Physicochemical Properties
Disitertide is a 14-amino acid peptide with the sequence Threonine-Serine-Leucine-Aspartic

Acid-Alanine-Serine-Isoleucine-Isoleucine-Tryptophan-Alanine-Methionine-Methionine-

Glutamine-Asparagine (TSLDASIIWAMMQN). Its chemical and physical properties are

summarized in the table below.
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Property Value Reference

Molecular Formula C68H109N17O22S2

Molecular Weight 1580.82 g/mol

Amino Acid Sequence TSLDASIIWAMMQN

IUPAC Name

L-threonyl-L-seryl-L-leucyl-L-

alpha-aspartyl-L-alanyl-L-seryl-

L-isoleucyl-L-isoleucyl-L-

tryptophyl-L-alanyl-L-

methionyl-L-methionyl-L-

glutaminyl-L-asparagine

CAS Number 272105-42-7

Appearance White to off-white solid

Purity ≥95% (HPLC)

Solubility

Insoluble in water. Soluble in

DMSO (≥ 200 mg/mL). Soluble

to 1 mg/ml in 0.01M PBS (pH

7.4).

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for 1

year.

Mechanism of Action
Disitertide exerts its biological effects through a dual mechanism of action, primarily targeting

the TGF-β1 signaling pathway and also exhibiting inhibitory effects on the PI3K/Akt pathway.

Inhibition of TGF-β1 Signaling
Disitertide is a specific inhibitor of TGF-β1, designed to block the interaction of this cytokine

with its receptor. By preventing TGF-β1 from binding to its receptor, Disitertide effectively

abrogates the downstream signaling cascade. A key event in TGF-β1 signaling is the

phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which then translocate to the nucleus to
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regulate the transcription of target genes involved in fibrosis and cell proliferation. Disitertide
has been shown to reduce the phosphorylation of SMAD2/3, thus inhibiting the pro-fibrotic and

oncogenic effects of TGF-β1.
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TGF-β1 Signaling Inhibition by Disitertide

Inhibition of PI3K/Akt Signaling
In addition to its effects on the TGF-β1 pathway, Disitertide has also been identified as a PI3K

inhibitor. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival,

growth, and proliferation. By inhibiting PI3K, Disitertide can suppress the phosphorylation of

Akt (p-Akt), a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway can

lead to the induction of apoptosis.
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PI3K/Akt Signaling Inhibition by Disitertide

Biological Activity and Experimental Data
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Disitertide has demonstrated significant biological activity in a variety of in vitro and in vivo

models.

In Vitro Studies
Cell Line Concentration Effect Reference

MC3T3-E1 (mouse

osteoblast precursor)
100 µg/mL

Suppressed protein

expression of PI3K

and p-Akt; induced

Bax expression.

A172, U-87 MG

(human glioblastoma)
10 - 200 µg/mL

Induced apoptosis

and anoikis.

Lovo, SW480 (human

colorectal carcinoma)
Not specified

Reduced cell

migration and

invasion.

In Vivo Studies
Animal Model Administration Effect Reference

Nude mice with

human hypertrophic

scars

Topical application of

300 µg/mL in Lipogel

Promoted scar

maturation and

improved morphology.

Rabbit model of

radiotherapy-induced

fibrosis

Intravenous injection

Reduced extracellular

matrix fibrosis and

Smad2/3

phosphorylation.

Clinical Studies
A proof-of-concept Phase IIa clinical trial evaluated the efficacy and safety of topical Disitertide
in patients with skin fibrosis associated with systemic sclerosis.
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Parameter Disitertide Arm Placebo Arm p-value Reference

Number of

Patients
28 28 -

Patient-

Perceived Skin

Improvement

42% 18% <0.034

In an open-label extension of this study, over 80% of patients reported an improvement in the

treated skin after six months of Disitertide application. The product demonstrated a

remarkable safety profile with no severe adverse events related to the therapy.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and specific bioassays of

Disitertide are not extensively available in the public domain. However, based on the literature,

established methodologies for similar peptides and assays can be adapted.

Solid-Phase Peptide Synthesis (General Protocol)
Disitertide can be synthesized using standard Fmoc-based solid-phase peptide synthesis

(SPPS).
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Resin Support
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General Workflow for Solid-Phase Peptide Synthesis

Methodology:
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Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

First Amino Acid Attachment: Couple the C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the

resin.

Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino

acid using a solution of piperidine in dimethylformamide (DMF).

Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g.,

HBTU/HOBt) to form the peptide bond.

Repeat: Repeat the deprotection and coupling steps for each amino acid in the Disitertide
sequence.

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide

from the resin and remove the side-chain protecting groups using a cleavage cocktail,

typically containing trifluoroacetic acid (TFA) and scavengers.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized Disitertide using mass

spectrometry and analytical HPLC.

Western Blot for Phospho-SMAD2/3 (General Protocol)
Methodology:

Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts or cancer cell lines)

and treat with TGF-β1 in the presence or absence of varying concentrations of Disitertide
for a specified time.

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-

polyacrylamide gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b515574?utm_src=pdf-body
https://www.benchchem.com/product/b515574?utm_src=pdf-body
https://www.benchchem.com/product/b515574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b515574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blotting: Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against

phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with an appropriate HRP-

conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities and normalize the levels of phospho-SMAD2/3 to total

SMAD2/3.

Cell Viability/Apoptosis Assay (General Protocol using
Annexin V/PI Staining)
Methodology:

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different

concentrations of Disitertide for a defined period.

Cell Harvesting: Collect both adherent and floating cells.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and Propidium Iodide (PI).

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-),

late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion
Disitertide is a well-characterized peptide inhibitor of TGF-β1 with a dual mechanism of action

that also involves the PI3K/Akt pathway. Its demonstrated efficacy in preclinical models of

fibrosis and encouraging results from early-phase clinical trials in skin fibrosis highlight its

therapeutic potential. Further research, including more extensive clinical trials and the
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development of detailed, standardized experimental protocols, will be crucial in fully elucidating

its clinical utility and advancing its development as a novel therapeutic agent.

To cite this document: BenchChem. [Disitertide: A Technical Overview of its Chemical
Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b515574#chemical-structure-and-
properties-of-disitertide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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